1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydrazinyl group, and a phenylpropanoyl group.
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea involves several steps. The initial step typically includes the preparation of 2,5-dimethoxyphenylacetic acid, which is then converted into the corresponding amine. This amine is then reacted with a hydrazine derivative to form the hydrazinyl intermediate. The final step involves the reaction of this intermediate with a phenylpropanoyl chloride to yield the desired urea compound .
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group, using reagents like alkyl halides.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea can be compared with other similar compounds, such as:
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride: This compound shares the dimethoxyphenyl group but differs in its overall structure and applications.
2-Methoxyphenyl isocyanate: While this compound also contains a methoxyphenyl group, its reactivity and applications are distinct due to the presence of the isocyanate functional group
Properties
CAS No. |
958946-24-2 |
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Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C18H22N4O4/c1-25-13-8-9-16(26-2)14(11-13)20-18(24)21-15(17(23)22-19)10-12-6-4-3-5-7-12/h3-9,11,15H,10,19H2,1-2H3,(H,22,23)(H2,20,21,24)/t15-/m1/s1 |
InChI Key |
IQQQJHYVISARER-OAHLLOKOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N[C@H](CC2=CC=CC=C2)C(=O)NN |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC(CC2=CC=CC=C2)C(=O)NN |
solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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